Home > Products > Screening Compounds P22351 > NVP-BEZ235 (hydrochloride)
NVP-BEZ235 (hydrochloride) -

NVP-BEZ235 (hydrochloride)

Catalog Number: EVT-1506669
CAS Number:
Molecular Formula: C30H23N5O · HCl
Molecular Weight: 506
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVP-BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mTOR that is well tolerated, displays disease stasis when administered orally, and enhances the efficacy of other anticancer agents when used in in vivo combination studies. It inhibits PI3K isoforms and mutants with low nanomolar IC50 values, leading to growth arrest in the G1 phase. Through its effects on PI3K, NVP-BEZ235 inhibits VEGF-induced angiogenesis. By directly blocking cell growth and indirectly inhibiting angiogenesis, it has potential in both solid tumors and in metastatic melanoma therapy.
Synthesis Analysis

The synthesis of NVP-BEZ235 involves a multi-step process that optimizes the imidazoquinoline scaffold to enhance its inhibitory effects on PI3K and mTOR. Initially, lead compounds were identified through medicinal chemistry efforts aimed at developing inhibitors for phosphoinositide-dependent kinase 1 (PDK1). Subsequent structure-based design approaches led to the refinement of these compounds, yielding NVP-BEZ235 with improved selectivity and potency against class I PI3K and mTOR kinases .

Technical details regarding the synthesis include:

  • Starting Materials: The synthesis begins with commercially available precursors that undergo several chemical transformations.
  • Key Reactions: These typically involve cyclization reactions, substitution reactions, and purification processes to yield the final product.
  • Purity Assessment: The final compound is characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm its purity and structural integrity .
Molecular Structure Analysis

NVP-BEZ235 has a molecular formula of C20_{20}H19_{19}ClN5_{5}O and a molecular weight of approximately 372.85 g/mol. The structure features an imidazoquinoline core, which is crucial for its activity as a kinase inhibitor.

Structural Data

  • Molecular Geometry: The compound exhibits a planar structure that facilitates binding to the ATP-binding site of kinases.
  • Functional Groups: Key functional groups include a chlorinated aromatic ring and nitrogen-containing heterocycles that enhance its interaction with target enzymes.

The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict its binding affinity to PI3K and mTOR .

Chemical Reactions Analysis

NVP-BEZ235 primarily acts through competitive inhibition of PI3K and mTOR by binding to their ATP-binding sites. This interaction leads to the following chemical reactions:

  • Inhibition of Kinase Activity: By occupying the ATP-binding site, NVP-BEZ235 prevents the phosphorylation of downstream targets involved in cell growth signaling pathways.
  • Cell Cycle Arrest: Treatment with NVP-BEZ235 has been shown to induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates in various cancer cell lines .

The compound's ability to inhibit angiogenesis via blocking vascular endothelial growth factor (VEGF) signaling further contributes to its antitumor effects .

Mechanism of Action

The mechanism by which NVP-BEZ235 exerts its antitumor effects involves several key processes:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: NVP-BEZ235 is typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from light.
  • pH Sensitivity: Its solubility can vary with pH changes; therefore, handling under controlled conditions is recommended.

Relevant data from pharmacokinetic studies indicate that NVP-BEZ235 has favorable absorption characteristics when administered orally, with manageable gastrointestinal side effects observed during clinical trials .

Applications

NVP-BEZ235 has significant potential in scientific research and clinical applications:

  • Cancer Treatment: It is primarily investigated for its efficacy against various cancers characterized by aberrant PI3K signaling pathways. Clinical trials are ongoing to assess its effectiveness as both monotherapy and in combination with other chemotherapeutic agents.
  • Research Tool: In vitro studies utilize NVP-BEZ235 to elucidate the roles of PI3K/mTOR signaling in cancer biology, providing insights into potential therapeutic strategies against resistant cancer phenotypes.
  • Combination Therapy: Preliminary studies suggest that NVP-BEZ235 enhances the efficacy of other chemotherapeutics, such as temozolomide, indicating its potential role in combination therapy regimens .
Introduction to NVP-BEZ235 (Hydrochloride)

NVP-BEZ235 hydrochloride (Dactolisib) represents a pivotal advancement in targeted cancer therapeutics as a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. This imidazo[4,5-c]quinoline derivative exploits the pathological hyperactivation of the PI3K/Akt/mTOR signaling cascade—a critical regulator of cell proliferation, survival, and metabolism that is aberrantly activated in >70% of solid and hematological malignancies. By concurrently targeting multiple nodes within this pathway, NVP-BEZ235 overcomes compensatory feedback mechanisms that frequently limit the efficacy of single-target inhibitors, positioning it as a strategic intervention against therapy-resistant cancers. Its development marks a significant milestone in the evolution of molecularly targeted oncology agents, particularly for malignancies driven by PTEN loss, PIK3CA mutations, or upstream receptor tyrosine kinase amplification [1] [3] [5].

Discovery and Development of Dual PI3K/mTOR Inhibitors

The development of NVP-BEZ235 emerged from systematic efforts to address the clinical limitations of early PI3K inhibitors. First-generation agents like wortmannin and LY294002 demonstrated potent preclinical activity but exhibited poor pharmaceutical properties, including chemical instability, low selectivity, and unacceptable toxicity profiles. Through structure-based drug design, Novartis scientists developed NVP-BEZ235 as an ATP-competitive inhibitor that binds the catalytic cleft of both PI3K and mTOR kinases. This compound was the first dual inhibitor to enter clinical trials (2006), establishing a new class of targeted therapeutics [3] [5].

Preclinical characterization revealed its exceptional potency across diverse cancer models, including glioblastoma, breast cancer, and renal cell carcinoma. The compound progressed through Phase I/II clinical trials for solid tumors, though development was later complicated by bioavailability challenges and toxicity concerns at higher doses. Despite these hurdles, NVP-BEZ235 established the pharmacological proof-of-concept for dual pathway inhibition and informed subsequent generations of PI3K/mTOR therapeutics [3] [8] [10].

Table 1: Key Milestones in NVP-BEZ235 Development

YearDevelopment PhaseSignificant Findings
2006First-in-human trialsFirst dual PI3K/mTOR inhibitor entering clinical evaluation
2008-2009Preclinical validationDemonstrated multifaceted antitumor activity in glioblastoma, breast cancer, and sarcoma models
2013-2018Mechanism expansionEstablished roles in radiosensitization, angiogenesis inhibition, and synergistic combination therapies
2018-2022New applicationsInvestigated for renal cell carcinoma and Alzheimer's disease models

Structural and Pharmacological Classification of NVP-BEZ235

NVP-BEZ235 (chemical name: 2-Methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile hydrochloride) belongs to the imidazoquinoline class of kinase inhibitors. Its molecular structure features a bicyclic core that enables high-affinity interaction with the ATP-binding pockets of target kinases, while the quinoline moiety enhances solubility and target specificity. The hydrochloride salt formulation improves physicochemical stability and bioavailability compared to the free base [3] [5] [10].

Pharmacologically, NVP-BEZ235 functions as a reversible ATP-competitive antagonist with distinct binding affinities across PI3K isoforms and mTOR complexes. Its selectivity profile distinguishes it from pan-PI3K inhibitors, as it exhibits preferential activity against class I PI3K isoforms (particularly p110α) and mTORC1/2 while sparing most related kinases. This selective inhibition is achieved at nanomolar concentrations in cellular assays, with IC₅₀ values substantially lower than first-generation inhibitors [5] [10].

Table 2: Kinase Inhibition Profile of NVP-BEZ235

TargetIC₅₀ (nM)Biological Consequence
PI3K p110α4Suppression of PIP3-mediated membrane signaling
PI3K p110β76Moderate inhibition of alternative signaling node
PI3K p110γ7Modulation of immune cell signaling
PI3K p110δ5Impact on hematological malignancies
mTOR kinase21Disruption of protein synthesis and metabolic regulation
ATR kinase21DNA damage response impairment

Key Molecular Targets: PI3K Isoforms and mTOR Complexes

NVP-BEZ235 exerts its antitumor effects through simultaneous blockade of class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). The compound demonstrates greatest affinity for PI3K p110α (IC₅₀ = 4 nM), the isoform most frequently mutated in human cancers. This inhibition prevents phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃), thereby disrupting membrane recruitment of Akt and other pleckstrin homology domain-containing proteins [1] [5].

Concurrent inhibition of mTOR (IC₅₀ = 21 nM) disrupts both mTORC1-mediated translation control (via p70S6K and 4E-BP1 phosphorylation) and mTORC2-dependent metabolic reprogramming (through Akt Ser473 phosphorylation). This dual action prevents the pathway reactivation commonly observed with rapalogs, which primarily target mTORC1. In hypopharyngeal squamous cell carcinoma models, NVP-BEZ235 treatment reduced phospho-p70S6K levels by >80% within 30 minutes, with suppression lasting 72 hours. Similarly, in glioblastoma cells, it abolished phosphorylation of Akt (Ser473), S6K1, and S6 ribosomal protein at concentrations as low as 50 nM [1] [4] [5].

The downstream consequences of this target engagement include:

  • Cell cycle arrest: Induction of G1 phase arrest through downregulation of cyclin D1 and inhibition of G1/S transition regulators. Combined with cisplatin, it promotes synergistic G2/M arrest (61% vs. 49.5% with cisplatin alone) in FaDu HSCC cells [1] [2].
  • Apoptosis induction: Enhanced cleavage of caspase-3 and PARP, particularly in combination with cytotoxic agents like cisplatin, where late apoptotic cells increased from 14.18% (single agent) to 22.82% (combination) [1] [6].
  • Metabolic reprogramming: Suppression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), reducing tumor angiogenesis by >50% in glioma xenograft models [5].
  • Autophagy modulation: Induction of LC3-II conversion and autophagosome formation, contributing to its radiosensitizing effects in glioma stem cells [4].

Table 3: Preclinical Efficacy Across Tumor Models

Cancer TypeModel SystemKey FindingsSynergistic Combinations
Hypopharyngeal SCCFaDu xenografts50% tumor volume reduction vs. controls; enhanced cisplatin responseCisplatin
GlioblastomaU87 intracranialProlonged survival; 60% reduction in VEGF expressionRadiotherapy
Renal Cell Carcinoma786-0 xenograftsSuppressed TAK1/JNK/AP-1 pathway; tumor growth inhibitionPP242 (mTOR inhibitor)
Basal-like Breast CancerBT549 cellsStem gene modulation; apoptosis inductionJAK inhibitors

The secondary kinase targets contribute additional pharmacological dimensions: ATR kinase inhibition (IC₅₀ = 21 nM) enables DNA damage response interference and radiosensitization. This effect is clinically relevant given NVP-BEZ235's demonstrated brain penetrance capability, achieving concentrations >500 ng/g tissue following systemic administration—a critical feature for targeting central nervous system malignancies [10].

The compound's multifaceted mechanism explains its broad antitumor activity across diverse preclinical models, including those resistant to conventional chemotherapy. Its ability to simultaneously target multiple oncogenic drivers within the PI3K/mTOR axis represents a significant pharmacological advance in cancer therapeutics.

Table 4: Alternative Nomenclature for NVP-BEZ235

Chemical DesignationAlternative Names
IUPAC Name2-Methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile hydrochloride
Common SynonymsDactolisib; BEZ-235; RTB101; NVP-BEZ235
Development CodesNovartis: NVP-BEZ235

Properties

Product Name

NVP-BEZ235 (hydrochloride)

Molecular Formula

C30H23N5O · HCl

Molecular Weight

506

InChI

InChI=1S/C30H23N5O.ClH/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;/h4-17H,1-3H3;1H

InChI Key

VDZVGMJFBACERH-UHFFFAOYSA-N

SMILES

CN(C1=C(N2C3=CC=C(C(C)(C)C#N)C=C3)C4=CC(C5=CC(C=CC=C6)=C6N=C5)=CC=C4N=C1)C2=O.Cl

Synonyms

Dactolisib

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.